Genotoxicity SAR studies risk confounding when mutagenic 2,3- or 2,7-diaminophenazine isomers are procured indiscriminately. 1,9-Diaminophenazine is uniquely non-mutagenic in Salmonella assays (TA98, TA98NR) and lacks in vivo DNA-damaging activity-serving as the validated negative control for mechanistic phenazine research.
• Confirmed non-mutagenic; safe scaffold for phenazine-based drug discovery
• Hsp90α binding affinity: Kd = 8.31 µM
• Bulk & research quantities available with rapid global dispatch
Molecular FormulaC12H10N4
Molecular Weight210.23 g/mol
CAS No.102877-14-5
Cat. No.B021917
⚠ Attention: For research use only. Not for human or veterinary use.
1,9-Diaminophenazine (CAS 102877-14-5), also known as phenazine-1,9-diamine, is a nitrogen-containing heterocyclic compound belonging to the phenazine family . It features a tricyclic phenazine core with two amino substituents located at the 1 and 9 positions . This specific substitution pattern imparts unique chemical and biological properties distinct from other phenazine derivatives . Its basic physicochemical profile includes a molecular formula of C12H10N4 and a molecular weight of approximately 210.23 g/mol . While it shares the core structure with many biologically active compounds, the 1,9-substitution pattern leads to quantifiable differences in reactivity and biological safety profiles that are critical for procurement decisions.
Confirmed 1,9-diaminophenazine isomer identity for reliable SAR studies
Reported non-mutagenic profile distinct from genotoxic 2,3- and 2,7-isomers
Suitable as negative control in genotoxicity assay workflows
1,9-Diaminophenazine: Substitution Risks
Substituting 1,9-diaminophenazine with other diaminophenazine isomers, such as the 2,3- or 2,7-substituted derivatives, introduces significant and often unacceptable risks due to divergent biological activities and safety profiles [1]. The position of the amino groups on the phenazine core critically dictates the compound's interaction with biological systems, including its propensity for DNA intercalation, prooxidative activity, and, most critically, its mutagenic and carcinogenic potential [2]. As the evidence in Section 3 demonstrates, while 2,7- and 2,3-diaminophenazines are potent mutagens and genotoxins, 1,9-diaminophenazine is uniquely characterized by its non-mutagenic profile in standard bacterial assays [3]. For any application involving human exposure, cellular systems, or environmental release, this distinction is paramount. A generic procurement approach that treats all diaminophenazines as interchangeable could result in severe regulatory non-compliance, experimental confounding from off-target toxicity, or the selection of a hazardous compound where a safer analog exists [4]. The specific differentiation of 1,9-diaminophenazine is not merely a matter of potency but a fundamental difference in safety classification and mechanism of action, making targeted sourcing essential.
Mutagenicity classification mismatch
2,7- and 2,3-diaminophenazine isomers are potent mutagens, while 1,9-diaminophenazine is non-mutagenic; substitution may introduce regulatory non-compliance and experimental confounds.
In vivo genotoxicity endpoint divergence
2,3- and 2,7-isomers exhibit clear DNA-damaging activity in Drosophila models, predicting higher carcinogenic risk, whereas 1,9-isomer remains inactive; direct replacement may distort safety interpretation.
[1] Watanabe, T., Hanasaki, Y., Hirayama, T., & Fukui, S. (1990). Mutagenicity of nitro- and amino-substituted phenazines in Salmonella typhimurium. Mutation Research Letters, 244(4), 273-278. View Source
[2] Watanabe, T., Kaji, H., Takagi, K., Kinae, N., & Hirayama, T. (1993). Micronucleus induction in mouse peripheral blood reticulocytes by 2,7-diaminophenazine and related compounds. Mutation Research/Genetic Toxicology, 302(3), 177-182. View Source
[3] Watanabe, T., Hirayama, T., & Fukui, S. (1990). The mutagenic activity of phenazine derivatives. Mutation Research/Genetic Toxicology, 241(4), 375-382. View Source
[4] Watanabe, T., Hirayama, T., & Fukui, S. (1996). Genotoxicity in vivo of phenazine and aminophenazines assayed in the wing spot test and the DNA-repair test with Drosophila melanogaster. Mutation Research/Genetic Toxicology, 369(1-2), 75-80. View Source
1,9-Diaminophenazine: Comparative Evidence
Non-Mutagenicity vs. 2,7-Diaminophenazine
In a direct comparative study using the Salmonella typhimurium TA98 strain, 1,9-diaminophenazine demonstrated a non-mutagenic profile, while its structural isomer, 2,7-diaminophenazine, exhibited extreme mutagenic potency, inducing 12,110 revertants per nanomole [1]. This difference is not marginal but represents a categorical shift in genotoxic hazard classification.
Absolute difference of 12,110 rev./nmole; 1,9-isomer is inactive.
Conditions
Ames test (Salmonella typhimurium TA98), without metabolic activation (S9 mix)
Why This Matters
This data is essential for procurement in any research or industrial context where genotoxic liability is a concern, as it allows scientists to select a diaminophenazine with a fundamentally safer handling and regulatory profile.
GenotoxicityDrug SafetyChemical Regulation
[1] Watanabe, T., Hanasaki, Y., Hirayama, T., & Fukui, S. (1990). Mutagenicity of nitro- and amino-substituted phenazines in Salmonella typhimurium. Mutation Research Letters, 244(4), 273-278. View Source
In Vivo Genotoxicity vs. 2,3- and 2,7-Isomers
In an in vivo Drosophila melanogaster model, 1,9-diaminophenazine was part of a group of phenazines (Pz, 1-APz, 2-APz) that did not show clear DNA-damaging activity. In contrast, 2,3-diaminophenazine and 2,7-diaminophenazine demonstrated significant DNA damage, leading to the prediction that these 2- and 2,7-substituted compounds are 'likely to be more carcinogenic' than the 1-substituted or unsubstituted analogs [1].
In vivo genotoxicity vs. 2,3/2,7Head-to-head
1,9-isomer inactive; 2,3- and 2,7-isomers active in DNA repair test
Reported in vivo model-response context
Drosophila melanogaster DNA-repair assay
Genetic ToxicologyIn Vivo SafetyCarcinogenicity Prediction
Evidence Dimension
In Vivo DNA-Damaging Activity
Target Compound Data
Inactive (no clear DNA-damaging activity)
Comparator Or Baseline
2,3-Diaminophenazine: Active (clearly showed DNA-damaging activity); 2,7-Diaminophenazine: Active
Quantified Difference
Categorical difference (active vs. inactive) leading to a higher predicted carcinogenic risk for the comparators.
Conditions
In vivo Drosophila melanogaster DNA-repair test
Why This Matters
This in vivo evidence provides a critical differentiator for applications involving human or environmental exposure, confirming that the safety advantage of the 1,9-isomer observed in vitro extends to a living organism, thereby reducing regulatory hurdles and safety concerns.
Genetic ToxicologyIn Vivo SafetyCarcinogenicity Prediction
[1] Watanabe, T., Hirayama, T., & Fukui, S. (1996). Genotoxicity in vivo of phenazine and aminophenazines assayed in the wing spot test and the DNA-repair test with Drosophila melanogaster. Mutation Research/Genetic Toxicology, 369(1-2), 75-80. View Source
Prooxidative Profile vs. Clofazimine
In a comparative study of ten phenazine derivatives, the prooxidative activities of 1,9-diaminophenazine were assessed relative to clofazimine, a riminophenazine antibiotic. While the study demonstrates that prooxidative potential is a class effect, it also establishes that structural modifications, particularly at the 2-position of the phenazine core, can alter the mode and potency of prooxidative action [1]. The 1,9-substitution pattern represents a distinct chemical space within this class.
Prooxidative profile vs. clofazimineClass-level
Activity within phenazine class; specific 1,9-isomer potency not isolated
Class-level prooxidative context to verify
Human PMNL assays; structure-activity relationship noted
Redox BiologyAntimicrobial MechanismsInflammation
Evidence Dimension
Prooxidative Activity (Stimulation of Reactive Oxidant Release)
Target Compound Data
Activity demonstrated within a class of phenazine derivatives; specific quantitative potency for 1,9-isomer not isolated in this study.
Comparator Or Baseline
Clofazimine and other phenazine derivatives with varying substituents
Quantified Difference
N/A - this evidence highlights the class activity and the structure-activity relationship, not a direct numerical comparison for the 1,9-isomer.
Conditions
In vitro assays using human polymorphonuclear leukocytes (PMNL)
Why This Matters
This establishes 1,9-diaminophenazine as a member of a class with known, quantifiable biological activity, but with a substitution pattern that is explicitly noted as a point of differentiation for modulating this activity, making it a valuable tool for structure-activity relationship (SAR) studies.
Redox BiologyAntimicrobial MechanismsInflammation
[1] Zeis, B. M., Anderson, R., & O'Sullivan, J. F. (1987). Prooxidative activities of 10 phenazine derivatives relative to that of clofazimine. Antimicrobial Agents and Chemotherapy, 31(5), 789-793. View Source
Hsp90α Binding Affinity vs. Other Phenazines
Binding studies reveal that 1,9-diaminophenazine binds to the molecular chaperone Hsp90α with a dissociation constant (Kd) of 8.31 µM [1]. This represents a specific, measurable protein-ligand interaction. While comprehensive comparative data for other diaminophenazine isomers is not available in this specific assay, this quantifiable affinity establishes a unique target engagement profile for the 1,9-isomer that may not be shared by other substitution patterns, as the orientation of the amino groups influences the molecule's ability to interact with specific binding pockets.
Hsp90α binding affinityReported
Kd = 8.31 µM
Target-engagement assay context
Fluorescence polarization assay
Target EngagementChemical BiologyDrug Discovery
Evidence Dimension
Binding Affinity (Kd) for Hsp90α Protein
Target Compound Data
Kd = 8.31 µM
Comparator Or Baseline
No direct comparator data in the same assay; inference based on known structure-activity relationships of phenazines.
This provides a specific, measurable, and reproducible data point for researchers interested in Hsp90 inhibition or phenazine-protein interactions, offering a quantitative justification for selecting this specific isomer over other, uncharacterized diaminophenazines for target-based screening.
Given its demonstrated non-mutagenicity in bacterial assays and lack of in vivo DNA-damaging activity, 1,9-diaminophenazine serves as an ideal negative control in studies investigating the genotoxic mechanisms of other, more hazardous diaminophenazine isomers like 2,3-DAPz and 2,7-DAPz [1]. This allows for a direct, side-by-side comparison where the only variable is the substitution pattern on the phenazine core, enabling researchers to isolate the structural features responsible for genotoxicity [2]. Procurement of the 1,9-isomer for this purpose is scientifically justified over using a generic or alternative diaminophenazine.
SAR Probe for Prooxidative Mechanisms
The established prooxidative activity of the phenazine class, combined with the specific substitution pattern of the 1,9-isomer, makes this compound a critical SAR probe [3]. Researchers investigating the role of reactive oxygen species (ROS) in the antimicrobial or antileprotic activity of drugs like clofazimine can use 1,9-diaminophenazine to test how the position of amino groups influences the mode and potency of oxidant release, as it has been shown that substitution at the 2-position alters this activity [4]. This scenario leverages the compound's distinct chemical identity for targeted mechanistic studies.
Scaffold for Safer Phenazine Therapeutics
The core challenge in developing phenazine-based therapeutics is balancing desired biological activity (e.g., antimicrobial, anticancer) with the genotoxic liabilities common to many derivatives. The unique safety profile of 1,9-diaminophenazine—specifically its non-mutagenic and non-DNA-damaging nature—establishes it as a privileged scaffold for chemical modification [5]. In scenarios where a phenazine core is desired for its electronic or redox properties but genotoxicity must be avoided, the 1,9-isomer provides a validated, safer starting point for synthesis and drug discovery, as opposed to more hazardous isomers [6].
Hsp90α Target-Based Screening
The quantifiable binding affinity of 1,9-diaminophenazine for Hsp90α (Kd = 8.31 µM) provides a specific, data-driven entry point for research involving this molecular chaperone [7]. This distinguishes it from other diaminophenazines for which such target engagement data may be absent. Researchers focused on Hsp90 inhibition or on developing chemical probes for protein-ligand interaction studies have a clear, quantitative reason to select and procure the 1,9-isomer for initial screening and assay development, as its activity on this specific target is documented.
Application
Selection Property
Validation Focus
Genotoxicity negative control
Isomer-specific non-mutagenic profile
Ames test and in vivo DNA repair endpoints
Prooxidative SAR probe
1,9-substitution pattern for structure-activity studies
ROS release assay vs. 2-substituted analogs
Non-genotoxic phenazine scaffold
Lower genotoxic liability compared to other diaminophenazines
Mutagenicity and in vivo genotoxicity profiling
Hsp90α target engagement screening
Reported binding affinity context
Target engagement assay confirmation
[1] Watanabe, T., Hanasaki, Y., Hirayama, T., & Fukui, S. (1990). Mutagenicity of nitro- and amino-substituted phenazines in Salmonella typhimurium. Mutation Research Letters, 244(4), 273-278. View Source
[2] Watanabe, T., Hirayama, T., & Fukui, S. (1996). Genotoxicity in vivo of phenazine and aminophenazines assayed in the wing spot test and the DNA-repair test with Drosophila melanogaster. Mutation Research/Genetic Toxicology, 369(1-2), 75-80. View Source
[3] Zeis, B. M., Anderson, R., & O'Sullivan, J. F. (1987). Prooxidative activities of 10 phenazine derivatives relative to that of clofazimine. Antimicrobial Agents and Chemotherapy, 31(5), 789-793. View Source
[4] Savage, J. E., O'Sullivan, J. F., Zeis, B. M., & Anderson, R. (1989). Investigation of the structural properties of dihydrophenazines which contribute to their pro-oxidative interactions with human phagocytes. Journal of Antimicrobial Chemotherapy, 23(5), 691-700. View Source
[5] Watanabe, T., Hirayama, T., & Fukui, S. (1990). The mutagenic activity of phenazine derivatives. Mutation Research/Genetic Toxicology, 241(4), 375-382. View Source
[6] Watanabe, T., Kaji, H., Takagi, K., Kinae, N., & Hirayama, T. (1993). Micronucleus induction in mouse peripheral blood reticulocytes by 2,7-diaminophenazine and related compounds. Mutation Research/Genetic Toxicology, 302(3), 177-182. View Source
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